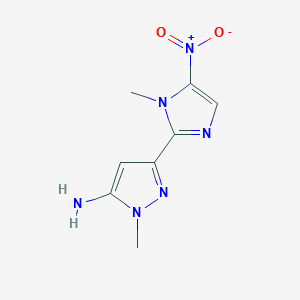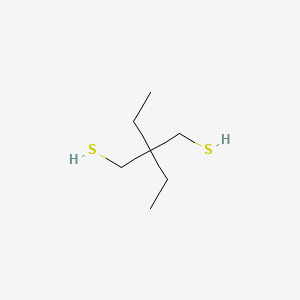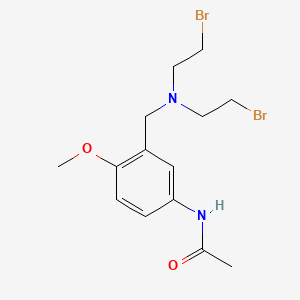
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and bis(2-bromoethyl)amino substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with bis(2-bromoethyl)amine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or other suitable nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxyphenyl group may also contribute to its activity by enhancing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(3-((bis(2-chloroethyl)amino)methyl)-4-methoxyphenyl)-
- Acetamide, N-(3-((bis(2-iodoethyl)amino)methyl)-4-methoxyphenyl)-
- Acetamide, N-(3-((bis(2-fluoroethyl)amino)methyl)-4-methoxyphenyl)-
Uniqueness
Acetamide, N-(3-((bis(2-bromoethyl)amino)methyl)-4-methoxyphenyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making this compound versatile for synthetic applications .
Eigenschaften
CAS-Nummer |
56266-60-5 |
|---|---|
Molekularformel |
C14H20Br2N2O2 |
Molekulargewicht |
408.13 g/mol |
IUPAC-Name |
N-[3-[[bis(2-bromoethyl)amino]methyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H20Br2N2O2/c1-11(19)17-13-3-4-14(20-2)12(9-13)10-18(7-5-15)8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
IZOUNFSLVZEJBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CN(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)


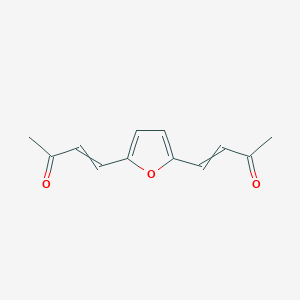

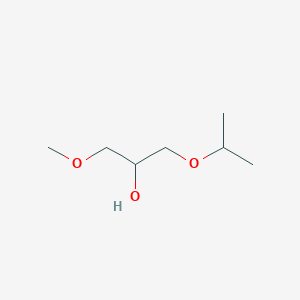
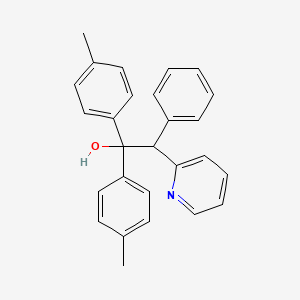
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)

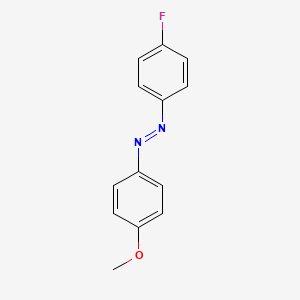
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
